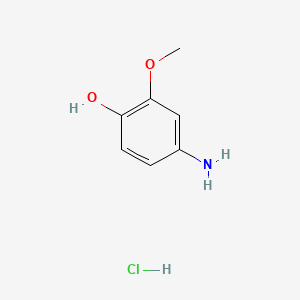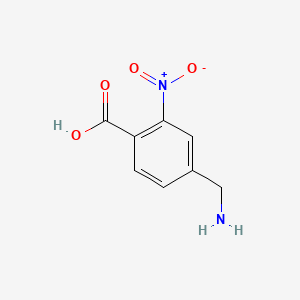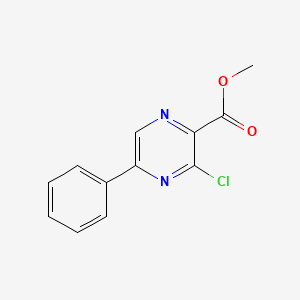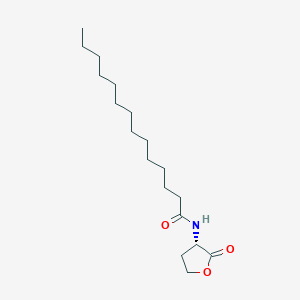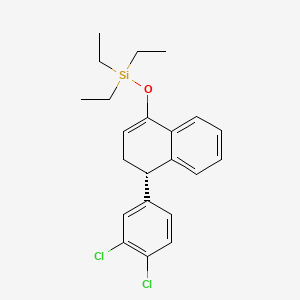
EINECS 243-237-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 243-237-7 is a compound with the molecular formula MgN5O15Pr. It is a research compound known for its unique properties and applications in various scientific fields. The compound is typically used in laboratory settings for in-vitro studies and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium praseodymium(3+) salt involves the reaction of praseodymium(III) nitrate with magnesium nitrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Pr(NO}_3\text{)}_3 + \text{Mg(NO}_3\text{)}_2 \rightarrow \text{MgN}5\text{O}{15}\text{Pr} ]
Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up by maintaining stringent control over reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high purity and yield .
Types of Reactions:
Oxidation-Reduction Reactions: The compound can undergo redox reactions where praseodymium can change its oxidation state.
Substitution Reactions: The nitrate groups in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can act as an oxidizing agent in reactions involving this compound.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce praseodymium ions.
Major Products Formed:
Praseodymium Oxide: Formed during oxidation reactions.
Magnesium Oxide: Formed as a byproduct in some reactions.
Aplicaciones Científicas De Investigación
EINECS 243-237-7 is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other praseodymium and magnesium compounds.
Biology: In studies involving the role of magnesium and praseodymium in biological systems.
Medicine: Research on the potential therapeutic effects of magnesium and praseodymium compounds.
Industry: Used in the development of advanced materials and catalysts
Mecanismo De Acción
The compound exerts its effects through the interaction of magnesium and praseodymium ions with various molecular targets. Magnesium ions play a crucial role in enzymatic reactions and cellular functions, while praseodymium ions can interact with other metal ions and influence redox reactions. The exact pathways and molecular targets depend on the specific application and conditions of the study .
Comparación Con Compuestos Similares
Magnesium Nitrate: Similar in terms of magnesium content but lacks praseodymium.
Praseodymium Nitrate: Contains praseodymium but not magnesium.
Magnesium Praseodymium Oxide: A related compound with different anions.
Uniqueness: EINECS 243-237-7 is unique due to the combination of magnesium and praseodymium ions, which imparts distinct chemical and physical properties. This combination allows for unique applications in research and industry that are not possible with other similar compounds .
Propiedades
Número CAS |
19696-96-9 |
|---|---|
Fórmula molecular |
MgNO3Pr+4 |
Peso molecular |
227.217 |
Nombre IUPAC |
magnesium;praseodymium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Pr/c;2-1(3)4;/q+2;-1;+3 |
Clave InChI |
VNBMTTWEWMAOTB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Pr+3] |
Sinónimos |
nitric acid, magnesium praseodymium(3+) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
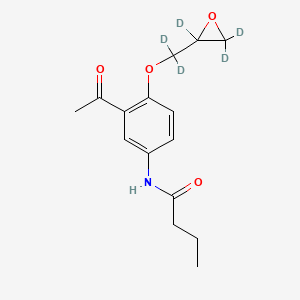


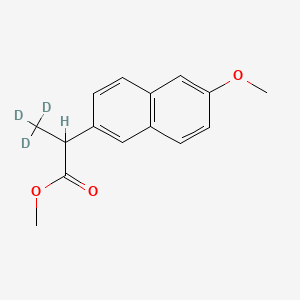
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
